![molecular formula C7H6BNO2S B13542884 B-thieno[3,2-b]pyridin-2-ylboronic acid](/img/structure/B13542884.png)
B-thieno[3,2-b]pyridin-2-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{Thieno[3,2-b]pyridin-2-yl}boronic acid is an organoboron compound that features a boronic acid functional group attached to a thieno[3,2-b]pyridine ring system. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {thieno[3,2-b]pyridin-2-yl}boronic acid can be achieved through several methods:
Metal-Halogen Exchange: This method involves the metal-halogen exchange of the corresponding pyridinyl halides followed by borylation using trialkylborates.
Directed Ortho-Metallation (DoM): The metal-hydrogen exchange of the corresponding substituted pyridine under directed ortho-metallation followed by borylation using trialkylborates.
Palladium-Catalyzed Cross Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiboron or dialkoxyhydroborane.
C-H or C-F Bond Activation: Iridium- or rhodium-catalyzed C-H or C-F bond activation followed by borylation.
[4+2] Cycloaddition: This method involves the cycloaddition reaction to form the desired boronic acid.
Industrial Production Methods
Industrial production methods for {thieno[3,2-b]pyridin-2-yl}boronic acid typically involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
{Thieno[3,2-b]pyridin-2-yl}boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds and is widely used in organic synthesis.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Substitution Reactions: It can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling typically yields biaryl compounds.
Aplicaciones Científicas De Investigación
{Thieno[3,2-b]pyridin-2-yl}boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of {thieno[3,2-b]pyridin-2-yl}boronic acid involves its ability to form stable complexes with various metal catalysts, facilitating the formation of carbon-carbon bonds. The boronic acid group interacts with the metal center, enhancing the reactivity of the compound in cross-coupling reactions. Molecular targets and pathways involved include the palladium-catalyzed transmetalation process in Suzuki-Miyaura coupling .
Comparación Con Compuestos Similares
Similar Compounds
{Thieno[2,3-b]pyridin-2-yl}boronic acid: Similar structure but different positioning of the boronic acid group.
2-Thienylboronic acid: A simpler structure with a boronic acid group attached to a thiophene ring.
Uniqueness
{Thieno[3,2-b]pyridin-2-yl}boronic acid is unique due to its specific ring structure and the positioning of the boronic acid group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and in various industrial applications.
Propiedades
Fórmula molecular |
C7H6BNO2S |
|---|---|
Peso molecular |
179.01 g/mol |
Nombre IUPAC |
thieno[3,2-b]pyridin-2-ylboronic acid |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)7-4-5-6(12-7)2-1-3-9-5/h1-4,10-11H |
Clave InChI |
RYEDNHKJOQGXTI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(S1)C=CC=N2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


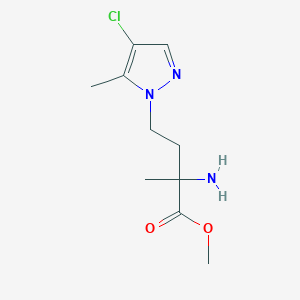
![6-(Thiophen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13542813.png)
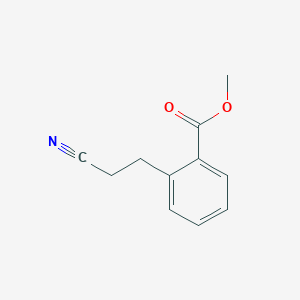
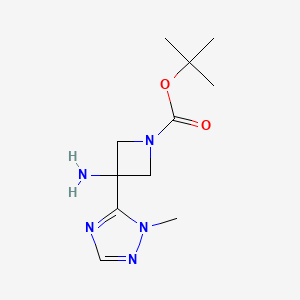
![1-Azaspiro[5.5]undecane-9-carboxylicacidhydrochloride](/img/structure/B13542836.png)
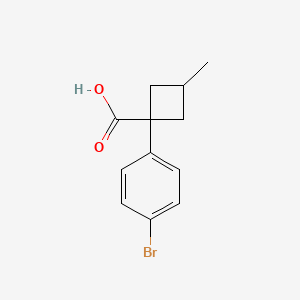
![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B13542849.png)




![[2-(2-Chloro-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13542880.png)
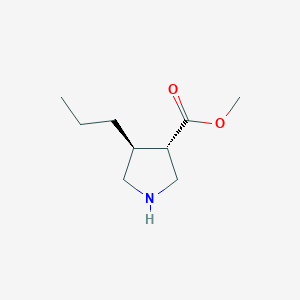
![Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13542892.png)
